

# A Comparative Guide to the Spectroscopic Data of 4-Acetylbenzaldehyde and Its Derivatives

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## Compound of Interest

Compound Name: 4-Acetylbenzaldehyde

Cat. No.: B1276866

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This guide provides a comprehensive comparison of spectroscopic data for **4-acetylbenzaldehyde** and its derivatives. It is intended for researchers, scientists, and drug development professionals, offering a centralized resource for understanding the structural and electronic properties of these compounds through various analytical techniques. The data presented is crucial for compound identification, purity assessment, and elucidation of structure-property relationships.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry) for **4-acetylbenzaldehyde** and a selection of its derivatives. This allows for a direct comparison of the influence of different substituents at the para-position on the spectral characteristics of the core structure.

## $^1\text{H}$ Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Solvent:  $\text{CDCl}_3$

Compound	Ar-H (ppm)	-CHO (ppm)	-COCH <sub>3</sub> (ppm)	Other Signals (ppm)
4-Acetylbenzaldehyde	7.99 (d, J=8.4 Hz, 2H), 8.11 (d, J=8.1 Hz, 2H)	10.12 (s, 1H)	2.67 (s, 3H)	
Benzaldehyde	7.50-7.65 (m, 3H), 7.88 (d, J=7.6 Hz, 2H)	10.03 (s, 1H)		
4-Methylbenzaldehyde	7.32 (d, J=7.9 Hz, 2H), 7.77 (d, J=8.0 Hz, 2H)	9.96 (s, 1H)	2.43 (s, 3H, -CH <sub>3</sub> )	
4-Chlorobenzaldehyde	7.51 (d, J=8.4 Hz, 2H), 7.82 (d, J=8.5 Hz, 2H)	9.98 (s, 1H)		
4-Nitrobenzaldehyde	8.09 (d, J=8.0 Hz, 2H), 8.41 (d, J=12.0 Hz, 2H)	10.17 (s, 1H)		
4-Acetoxybenzaldehyde	7.25 (d, J=8.5 Hz, 2H), 7.91 (d, J=8.5 Hz, 2H)	9.95 (s, 1H)	2.33 (s, 3H, -OCOCH <sub>3</sub> )	

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Solvent: CDCl<sub>3</sub>

Compound	C=O (acetyl) (ppm)	C=O (aldehyde) (ppm)	Aromatic C (ppm)	Other C (ppm)
4-Acetylbenzaldehyde	197.6	191.8	129.0, 130.0, 139.2, 141.3	27.1 (-COCH <sub>3</sub> )
Benzaldehyde	192.4	129.1, 129.8, 134.5, 136.5		
4-Methylbenzaldehyde	192.1	129.8, 129.9, 134.2, 145.6	22.0 (-CH <sub>3</sub> )	
4-Chlorobenzaldehyde	191.0	129.6, 131.0, 134.8, 141.1		
4-Nitrobenzaldehyde	190.4	124.3, 130.5, 140.1, 151.1		
4-Acetoxybenzaldehyde	190.8	122.2, 131.3, 133.7, 155.0	21.2 (-OCOCH <sub>3</sub> ), 168.8 (- OCOCH <sub>3</sub> )	

## Infrared (IR) Spectroscopy Data

Compound	$\nu(\text{C=O})$ aldehyde ( $\text{cm}^{-1}$ )	$\nu(\text{C=O})$ ketone/acetyl ( $\text{cm}^{-1}$ )	$\nu(\text{C-H})$ aromatic ( $\text{cm}^{-1}$ )	Other Key Bands ( $\text{cm}^{-1}$ )
4-Acetylbenzaldehyde	1706	1687	~3050	2830, 2730 (aldehyde C-H stretch)
Benzaldehyde	1703	~3063	2820, 2738 (aldehyde C-H stretch)	
4-Methylbenzaldehyde	1705	~3030	2815, 2720 (aldehyde C-H stretch)	
4-Chlorobenzaldehyde	1708	~3070	2860, 2765 (aldehyde C-H stretch)	
4-Nitrobenzaldehyde	1709	~3100	1530, 1350 ( $\text{NO}_2$ stretch)	
4-Acetoxybenzaldehyde	1715	1765 (ester C=O)	~3070	1200 (C-O stretch)

## Mass Spectrometry (MS) Data

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Fragmentation Peaks (m/z)
4-Acetylbenzaldehyde	C <sub>9</sub> H <sub>8</sub> O <sub>2</sub>	148.16	148 (M+), 133 (M-CH <sub>3</sub> ), 119 (M-CHO), 105, 91, 77
Benzaldehyde	C <sub>7</sub> H <sub>6</sub> O	106.12	106 (M+), 105 (M-H), 77 (M-CHO)
4-Methylbenzaldehyde	C <sub>8</sub> H <sub>8</sub> O	120.15	120 (M+), 119 (M-H), 91 (M-CHO)
4-Chlorobenzaldehyde	C <sub>7</sub> H <sub>5</sub> ClO	140.57	140/142 (M+), 139/141 (M-H), 111/113 (M-CHO), 75
4-Nitrobenzaldehyde	C <sub>7</sub> H <sub>5</sub> NO <sub>3</sub>	151.12	151 (M+), 121 (M-NO), 105, 93, 77
4-Acetoxybenzaldehyde	C <sub>9</sub> H <sub>8</sub> O <sub>3</sub>	164.16	164 (M+), 122 (M-CH <sub>2</sub> CO), 94, 77

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:** Approximately 5-10 mg of the sample was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- Instrumentation:** <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.
- <sup>1</sup>H NMR Acquisition:** Spectra were acquired with a spectral width of 12 ppm, a relaxation delay of 1.0 s, and 16 scans.

- **$^{13}\text{C}$  NMR Acquisition:** Spectra were acquired with a spectral width of 220 ppm, a relaxation delay of 2.0 s, and 1024 scans.
- **Data Processing:** The collected Free Induction Decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to TMS ( $\delta = 0.00$  ppm).

## Infrared (IR) Spectroscopy

- **Sample Preparation:** A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a single drop was applied to the crystal.
- **Instrumentation:** IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer equipped with a UATR accessory.
- **Data Acquisition:** Spectra were collected in the range of  $4000\text{--}650\text{ cm}^{-1}$  with a resolution of  $4\text{ cm}^{-1}$ . A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to sample analysis.
- **Data Processing:** The resulting spectrum was baseline corrected. The frequencies of the absorption bands are reported in wavenumbers ( $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

- **Sample Preparation:** Samples were dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
- **Instrumentation:** Mass spectra were obtained using a gas chromatography-mass spectrometry (GC-MS) system, such as an Agilent 7890B GC coupled to a 5977A MSD.
- **GC Conditions:** A capillary column (e.g., HP-5ms,  $30\text{ m} \times 0.25\text{ mm} \times 0.25\text{ }\mu\text{m}$ ) was used. The oven temperature was programmed with an initial hold at  $50^\circ\text{C}$ , followed by a ramp to  $250^\circ\text{C}$ .
- **MS Conditions:** Electron ionization (EI) was used with an ionization energy of 70 eV. The mass analyzer was scanned over a mass-to-charge ( $m/z$ ) range of 40–500 amu.

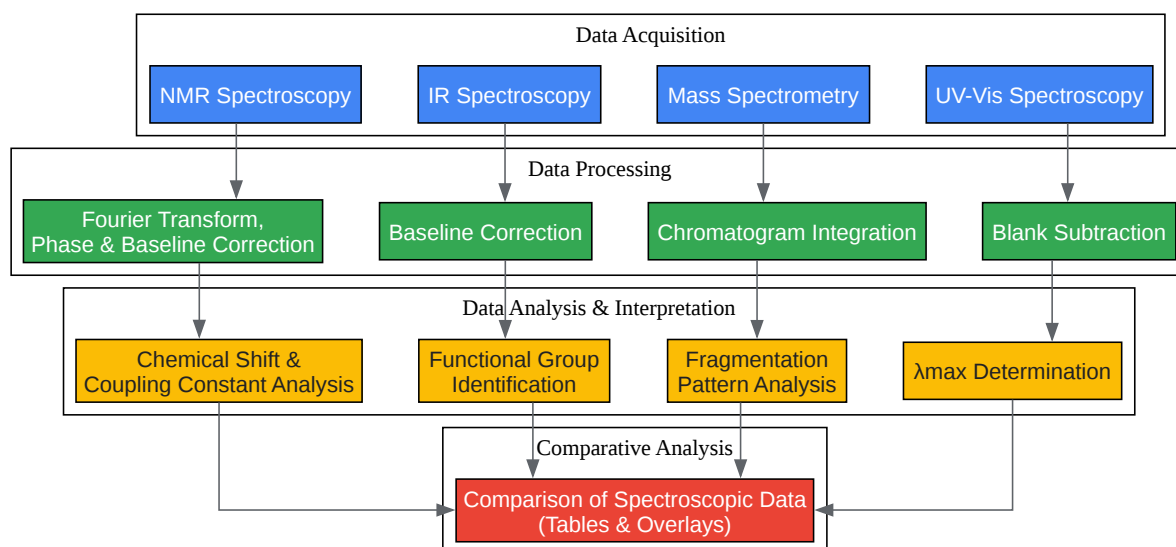
- **Data Analysis:** The mass spectrum of the analyte was identified from the total ion chromatogram. The molecular ion peak ( $M^+$ ) and major fragment ions were identified and their  $m/z$  values reported.

## UV-Visible (UV-Vis) Spectroscopy

- **Sample Preparation:** Stock solutions of the compounds were prepared in a suitable UV-grade solvent (e.g., ethanol or cyclohexane) at a concentration of  $1 \times 10^{-3}$  M. These were further diluted to obtain working solutions in the range of  $1 \times 10^{-5}$  to  $1 \times 10^{-4}$  M.
- **Instrumentation:** UV-Vis absorption spectra were recorded on a Shimadzu UV-2600 spectrophotometer.
- **Data Acquisition:** Spectra were recorded from 200 to 400 nm using a 1 cm path length quartz cuvette. The solvent was used as the reference blank.
- **Data Analysis:** The wavelength of maximum absorption ( $\lambda_{\text{max}}$ ) was determined for the observed electronic transitions.

## Workflow for Spectroscopic Data Comparison

The following diagram illustrates a typical workflow for the acquisition, analysis, and comparison of spectroscopic data for chemical compounds.



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Caption: Workflow for Spectroscopic Data Comparison.

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